molecular formula C14H20ClNO2 B577427 Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers) CAS No. 1219804-02-0

Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers)

Katalognummer: B577427
CAS-Nummer: 1219804-02-0
Molekulargewicht: 278.82 g/mol
InChI-Schlüssel: JUMYIBMBTDDLNG-YURDIMOXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methylphenidate-D9 HCl involves the deuteration of methylphenidateOne common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Methylphenidate-D9 HCl follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .

Analyse Chemischer Reaktionen

Types of Reactions

Methylphenidate-D9 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methylphenidate-D9 HCl can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

Methylphenidate-D9 HCl serves as a valuable tracer in chemical studies. Its isotopic labeling allows researchers to track the synthesis and degradation pathways of methylphenidate in various chemical reactions. The ability to differentiate between the labeled and unlabeled compounds enhances the understanding of metabolic processes.

Key Reactions:

  • Oxidation: Converts methylphenidate-D9 HCl into corresponding carboxylic acids.
  • Reduction: Converts ketone groups into alcohols.
  • Substitution: Facilitates nucleophilic substitution on the aromatic ring.

These reactions are critical for developing new synthetic methodologies and understanding the compound's reactivity under different conditions.

Biological Research Applications

In biological studies, methylphenidate-D9 HCl is instrumental in elucidating the metabolic pathways and biological effects associated with methylphenidate. Its use in pharmacokinetic studies allows researchers to examine how the drug is absorbed, distributed, metabolized, and excreted in biological systems.

Pharmacokinetics:

  • Studies have shown that methylphenidate-D9 HCl can be effectively utilized to measure plasma levels of both d- and l-threo-methylphenidate using advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • The pharmacokinetic profiles obtained from these studies inform clinicians about optimal dosing regimens and potential interactions with other substances.

Medical Applications

Methylphenidate-D9 HCl is primarily recognized for its role in treating attention-deficit hyperactivity disorder (ADHD). Research indicates that this compound enhances attention and focus by inhibiting the reuptake of norepinephrine and dopamine in the brain.

Clinical Findings:

  • Clinical trials have demonstrated that methylphenidate significantly alleviates core ADHD symptoms with a standardized mean difference of 0.49 .
  • Long-term treatment has been associated with common side effects such as decreased appetite, dry mouth, and gastrointestinal disturbances .

Industrial Applications

In pharmaceutical development, methylphenidate-D9 HCl is employed to create new formulations and delivery systems for methylphenidate. Its isotopic labeling aids in quality control and formulation stability studies.

Formulation Development:

  • The compound is used to assess bioequivalence between different formulations of methylphenidate, ensuring that new products meet regulatory standards for efficacy and safety .
  • Innovations in transdermal delivery systems have been explored using this compound to bypass first-pass metabolism, enhancing therapeutic outcomes .

Case Study 1: Pharmacokinetic Analysis

A study conducted on healthy subjects assessed the pharmacokinetics of a new formulation of methylphenidate using methylphenidate-D9 HCl as an internal standard. The results indicated that the new formulation provided consistent plasma concentrations comparable to established products .

Case Study 2: ADHD Treatment Efficacy

Research involving adult patients with ADHD demonstrated that treatment with methylphenidate led to significant improvements in attention and emotional regulation, reinforcing its clinical utility .

Wirkmechanismus

Methylphenidate-D9 HCl exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The compound primarily targets the norepinephrine and dopamine transporters, blocking their function and prolonging the action of these neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Methylphenidate-D9 HCl is unique due to its deuterium labeling, which provides advantages in research settings. Similar compounds include:

Biologische Aktivität

Methylphenidate (MPH), particularly in its D9 hydrochloride form, is a central nervous system stimulant primarily used in the treatment of attention-deficit hyperactivity disorder (ADHD). The compound exists as a racemic mixture of two isomers: the d-threo and l-threo forms. This article delves into the biological activity, pharmacokinetics, and therapeutic implications of this compound, supported by data tables and relevant research findings.

Overview of Methylphenidate

Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor , enhancing the concentrations of these neurotransmitters in the synaptic cleft, which contributes to its efficacy in managing ADHD symptoms. The d-threo isomer is recognized as the more biologically active form, exhibiting significantly greater potency compared to its l-isomer counterpart .

Pharmacological Mechanism

The mechanism of action for methylphenidate involves:

  • Inhibition of dopamine transporters (DAT) : This leads to increased dopamine levels in the brain, which is critical for attention and focus.
  • Inhibition of norepinephrine transporters (NET) : This enhances alertness and energy levels.

Research indicates that d-threo-methylphenidate is approximately 10 times more potent than l-threo-methylphenidate in inhibiting dopamine reuptake .

Pharmacokinetics

Methylphenidate undergoes enantioselective metabolism, resulting in different plasma concentrations of its isomers based on the administration route. For instance, oral administration typically yields higher plasma concentrations of d-threo compared to l-threo. However, with transdermal systems, this first-pass metabolism is avoided, allowing for more consistent plasma levels .

Table 1: Pharmacokinetic Properties of Methylphenidate Isomers

IsomerRoute of AdministrationPeak Plasma Concentration (Cmax)Time to Peak (Tmax)Half-Life
d-threoOralHigher than l-threo1-2 hours2-4 hours
l-threoOralSignificantly lower1-3 hours3-5 hours
d-threoTransdermalConsistent with oral4-6 hours2-4 hours

Biological Activity and Efficacy

Clinical Efficacy : Studies have demonstrated that d-threo-methylphenidate effectively reduces ADHD symptoms, improving attention span and reducing impulsivity. The efficacy is closely linked to its pharmacological profile as a potent stimulant.

Adverse Effects : Common side effects associated with methylphenidate include:

  • Reduced appetite
  • Nausea
  • Sleep disturbances
  • Cardiovascular effects (e.g., increased heart rate)

The adverse effects are primarily attributed to the sympathomimetic actions of the drug, which are more pronounced with the d-isomer due to its higher potency .

Case Studies

  • Study on Efficacy in ADHD Treatment :
    A clinical trial involving children diagnosed with ADHD showed significant improvement in behavior scores after administration of d-threo-methylphenidate compared to placebo. The study highlighted a reduction in hyperactivity and improved focus within a week of treatment initiation.
  • Environmental Impact Study :
    Research examining the environmental stability and uptake of methylphenidate revealed that aquatic organisms like sticklebacks and water lice absorbed methylphenidate at varying rates, indicating potential ecological concerns regarding pharmaceutical contamination .

Eigenschaften

CAS-Nummer

1219804-02-0

Molekularformel

C14H20ClNO2

Molekulargewicht

278.82 g/mol

IUPAC-Name

methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/i5D2,6D2,9D2,10D2,12D;

InChI-Schlüssel

JUMYIBMBTDDLNG-YURDIMOXSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Isomerische SMILES

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H].Cl

Kanonische SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.